

Application Notes and Protocols for IR-825 Bioconjugation using EDC-NHS Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554114**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with a carboxylic acid functional group, making it amenable to bioconjugation with amine-containing biomolecules through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.^{[1][2]} This covalent conjugation method is widely used to label proteins, antibodies, and other molecules for various research and diagnostic applications, including *in vivo* imaging, flow cytometry, and immunofluorescence assays.^[3] The NIR properties of **IR-825** are particularly advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering in biological tissues.^[4]

This document provides detailed protocols for the bioconjugation of **IR-825** to proteins (with a focus on antibodies) using EDC-NHS chemistry, methods for purification of the conjugate, and subsequent characterization.

Principle of EDC-NHS Chemistry

EDC-NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker becomes part of the final bond.^[5] The reaction proceeds in two main steps:

- Activation of Carboxyl Groups: EDC activates the carboxyl group on the **IR-825** dye, forming a highly reactive but unstable O-acylisourea intermediate.^{[5][6]}

- Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6][7]
- Amine Coupling: The NHS ester of **IR-825** reacts with a primary amine on the target biomolecule (e.g., the ϵ -amino group of a lysine residue on an antibody) to form a stable amide bond, releasing NHS.[7]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material	Specifications	Supplier Example
IR-825 Dye	Carboxyl-functionalized	MedchemExpress, Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)	Molecular Grade	Thermo Fisher Scientific, Sigma-Aldrich
NHS (N-hydroxysuccinimide) or Sulfo-NHS	Molecular Grade	Thermo Fisher Scientific, Sigma-Aldrich
Activation Buffer	0.1 M MES, pH 4.5-6.0	-
Coupling Buffer	1X PBS, pH 7.2-8.0	-
Quenching Solution	1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5	-
Desalting Columns	e.g., Zeba™ Spin Desalting Columns, 7K MWCO	Thermo Fisher Scientific
Anhydrous Dimethylsulfoxide (DMSO)	Molecular Biology Grade	Sigma-Aldrich
Biomolecule (e.g., Antibody)	>95% purity, in an amine-free buffer	-

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of IR-825 to an Antibody

This protocol is recommended to minimize self-conjugation of the antibody.

1. Preparation of Reagents:

- Antibody Solution: Prepare the antibody at a concentration of 1-5 mg/mL in 1X PBS, pH 7.2.
- **IR-825** Solution: Dissolve **IR-825** in anhydrous DMSO to a concentration of 10 mg/mL.
- EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 10 mg/mL.
- NHS/Sulfo-NHS Solution: Immediately before use, dissolve NHS or Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.

2. Activation of **IR-825**:

- In a microcentrifuge tube, combine the **IR-825** solution with EDC and NHS solutions. The molar ratio of **IR-825**:EDC:NHS should be approximately 1:1.5:1.2.
- Incubate the reaction for 15-30 minutes at room temperature, protected from light.

3. Conjugation to Antibody:

- Add the activated **IR-825** solution to the antibody solution. A typical starting molar excess of activated **IR-825** to antibody is 10:1 to 20:1.
- Adjust the pH of the reaction mixture to 7.5-8.0 using a small amount of 0.1 M sodium bicarbonate buffer if necessary.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

4. Quenching the Reaction:

- Add the quenching solution to a final concentration of 10-50 mM.

- Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

- Remove unconjugated **IR-825** and reaction byproducts using a desalting column equilibrated with 1X PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.
- Collect the fractions containing the purified **IR-825**-antibody conjugate.

Protocol 2: One-Pot Bioconjugation of **IR-825** to an Antibody

This protocol is simpler but may result in some antibody self-conjugation.

1. Preparation of Reagents:

- Prepare all reagents as described in Protocol 1.

2. Conjugation Reaction:

- In a microcentrifuge tube, combine the antibody solution, **IR-825** solution, EDC solution, and NHS solution. The final concentrations and molar ratios should be optimized, but a starting point is a 1:10:20:20 molar ratio of antibody:**IR-825**:EDC:NHS.
- Incubate the reaction for 2 hours at room temperature, with gentle mixing and protected from light.

3. Quenching and Purification:

- Follow the quenching and purification steps as described in Protocol 1.

Characterization of **IR-825** Bioconjugate

1. UV-Vis Spectroscopy:

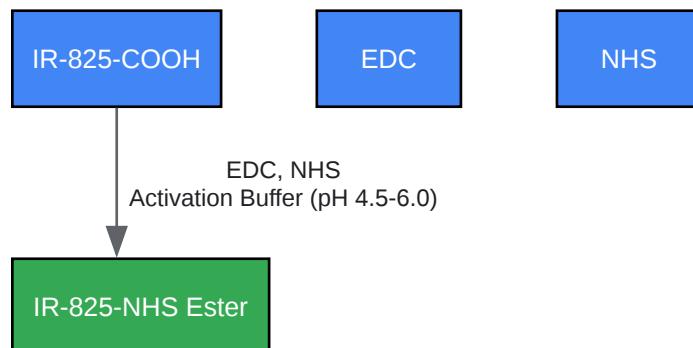
- Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of **IR-825** (approximately 820 nm).
- Calculate the concentration of the antibody and the dye.

2. Calculation of Degree of Labeling (DOL):

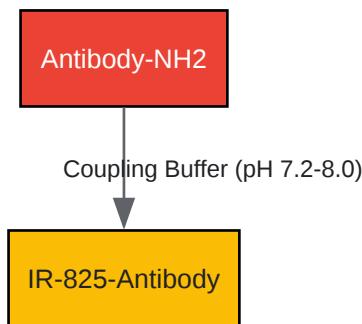
The DOL, or the number of dye molecules per antibody, can be calculated using the following formula:

$$DOL = (A_{\text{dye}} / \varepsilon_{\text{dye}}) / (A_{280\text{-corr}} / \varepsilon_{\text{protein}})$$

Where:

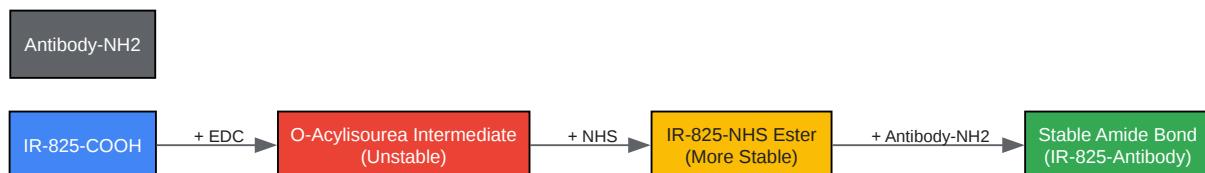

- A_{dye} is the absorbance of the conjugate at the maximum absorbance of **IR-825**.
- ε_{dye} is the molar extinction coefficient of **IR-825**.
- $A_{280\text{-corr}}$ is the corrected absorbance of the protein at 280 nm ($A_{280\text{-measured}} - A_{\text{dye}} * \text{Correction_Factor}$).
- $\varepsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- The Correction Factor is the absorbance of the dye at 280 nm divided by its maximum absorbance.

Quantitative Data Summary


Parameter	Recommended Range/Value	Purpose
Reaction Conditions		
IR-825:EDC:NHS Molar Ratio (Two-Step)	1:1.2:1.5 to 1:2:2	Activation of IR-825 carboxyl group
Antibody:IR-825 Molar Ratio (One-Pot)	1:5 to 1:20	To control the degree of labeling
Reaction pH (Activation)	4.5 - 6.0	Efficiently activates carboxyl groups
Reaction pH (Conjugation)	7.2 - 8.5	Facilitates amine coupling
Reaction Time	1 - 4 hours at RT, or overnight at 4°C	To allow for sufficient conjugation
Reaction Temperature	Room Temperature or 4°C	To balance reaction rate and stability
Characterization		
Molar Extinction Coefficient of IgG at 280 nm	~210,000 M ⁻¹ cm ⁻¹	For protein concentration determination
Molar Extinction Coefficient of IR-825	~200,000 M ⁻¹ cm ⁻¹ at ~820 nm	For dye concentration determination
Typical Degree of Labeling (DOL)	2 - 8	Optimal for most applications

Diagrams

Activation Step



Conjugation Step

Purification & Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for IR-825 Bioconjugation using EDC-NHS Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554114#edc-nhs-chemistry-for-ir-825-bioconjugation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com